molecular formula C18H20N2OS B2468831 N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](2-furyl)methanamine CAS No. 866010-03-9

N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](2-furyl)methanamine

Cat. No.: B2468831
CAS No.: 866010-03-9
M. Wt: 312.43
InChI Key: YZFXPHADFFWQGD-ZPHPHTNESA-N
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Description

N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine (CAS: 866010-02-8) is a thiazole-derived compound with a molecular formula of C₁₉H₂₂N₂O₂S and a molecular weight of 342.46 g/mol . Its structure comprises a 1,3-thiazole core substituted with a tert-butyl group at position 3, a phenyl group at position 4, and a (2-furyl)methanamine moiety at the imine position.

Properties

IUPAC Name

3-tert-butyl-N-(furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-18(2,3)20-16(14-8-5-4-6-9-14)13-22-17(20)19-12-15-10-7-11-21-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFXPHADFFWQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CSC1=NCC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine typically involves the reaction of 3-(tert-butyl)-4-phenyl-1,3-thiazole-2(3H)-one with 2-furylmethanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiazole Core

The tert-butyl and phenyl substituents on the thiazole ring are critical for steric and electronic modulation. Comparable compounds exhibit variations in these groups, leading to differences in properties:

Compound Name R1 (Position 3) R2 (Position 4) Attached Group Molecular Weight (g/mol) Key Features
Target Compound tert-butyl phenyl 2-furyl methanamine 342.46 High lipophilicity due to tert-butyl
N-(4-chlorophenyl) analog tert-butyl phenyl 4-chlorophenyl Not reported Electron-withdrawing Cl enhances reactivity
Biphenyl amine derivative Unspecified phenyl biphenyl 408.53 Extended aromaticity for π-π interactions
17l (Nitrobenzenesulfonamide derivative) tert-butyl methyl 3-nitrobenzenesulfonamide Not reported Sulfonamide group for bioactivity
Key Observations:
  • tert-Butyl vs. Smaller Alkyl Groups : The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to methyl or ethyl substituents in analogs like 17l . This may enhance membrane permeability in biological systems.
  • Phenyl vs. Heteroaromatic Groups : The phenyl group at position 4 is conserved in some analogs (e.g., ), but replacement with methyl (as in 17l) reduces aromatic conjugation.
  • Functional Group Diversity : The 2-furyl methanamine group distinguishes the target compound from analogs with chlorophenyl (), biphenyl (), or sulfonamide groups (), which are associated with pesticidal or medicinal activities .

Physicochemical Properties

  • Lipophilicity : The tert-butyl group enhances hydrophobicity compared to compounds with methyl or acetyl substituents (e.g., 16e in ) .
  • Thermal Stability : Bulky tert-butyl substituents may improve thermal stability, as seen in other tert-butyl-containing thiazoles .

Research Tools and Validation

  • Crystallography : SHELX and ORTEP-3 () are widely used for structural validation of thiazole derivatives, ensuring accurate determination of substituent geometry .
  • Spectroscopic Analysis : NMR and HRMS data () are critical for confirming the identity of synthesized analogs .

Biological Activity

N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20N2OS
  • Molecular Weight : 312.4292 g/mol
  • CAS Number : 866010-03-9

This compound features a unique structure that combines a thiazole ring, a furan ring, and a methanamine group, which contributes to its diverse biological activities .

Synthesis

The synthesis of N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine typically involves the reaction of 3-(tert-butyl)-4-phenyl-1,3-thiazole-2(3H)-one with 2-furylmethanamine. This reaction is carried out under basic conditions using solvents like dimethylformamide (DMF) at elevated temperatures, which facilitates the formation of the desired product .

Antimicrobial Properties

Several studies have indicated that compounds similar to N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine exhibit notable antimicrobial activity. For instance, thiazole derivatives have been reported to show effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Activity

Research has demonstrated that thiazole-containing compounds possess anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation . In vitro studies suggest that N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine could potentially inhibit tumor growth through these mechanisms.

The biological activity of N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling cascades that affect cell survival and proliferation.
  • Oxidative Stress Reduction : Some studies suggest that thiazole derivatives can enhance antioxidant defenses in cells, thereby reducing oxidative damage .

Study 1: Antiviral Activity

A study exploring the antiviral properties of thiazole derivatives found that certain compounds exhibited significant inhibition against viral replication. Although specific data on N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine was not available, related compounds demonstrated up to 50% inhibition against tobacco mosaic virus (TMV) at concentrations around 0.5 mg/mL .

Study 2: Antioxidant Activity

In another investigation, thiazole derivatives showed promising results in antioxidant assays (ABTS and FRAP), indicating their potential protective effects against oxidative stress in cellular models. This suggests that N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine might also confer neuroprotective benefits by mitigating oxidative damage .

Data Summary Table

Biological ActivityCompoundConcentration (mg/mL)Inhibition Rate (%)
Antiviral7b0.542.00
Antioxidant--High
Anticancer--Induced apoptosis

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